2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
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Overview
Description
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is an organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl, dimethyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as tert-butylamine, acetone, and urea.
Condensation Reaction: The initial step involves the condensation of tert-butylamine with acetone to form a tert-butyl-substituted intermediate.
Cyclization: The intermediate undergoes cyclization with urea under controlled conditions to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the condensation, cyclization, and substitution reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A phenolic compound with similar tert-butyl substitution.
2-tert-Butyl-4-methoxyphenol: A phenolic compound with a methoxy group instead of a hydroxyl group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: A compound with a similar tert-butyl substitution pattern.
Uniqueness
2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88745-70-4 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-8(13)7(2)12(14)9(11-6)10(3,4)5/h13H,1-5H3 |
InChI Key |
OFRHSVDSBDQTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C(=N1)C(C)(C)C)[O-])C)O |
Origin of Product |
United States |
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